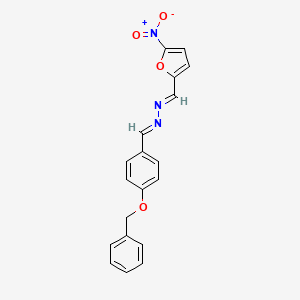

Antitrypanosomal agent 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H15N3O4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

(E)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1-(4-phenylmethoxyphenyl)methanimine |

InChI |

InChI=1S/C19H15N3O4/c23-22(24)19-11-10-18(26-19)13-21-20-12-15-6-8-17(9-7-15)25-14-16-4-2-1-3-5-16/h1-13H,14H2/b20-12+,21-13+ |

InChI Key |

FGRQIGUVFRWVHP-ZIOPAAQOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C/C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Antitrypanosomal Agent 17-AAG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel chemotherapeutic agents against Human African Trypanosomiasis (HAT), a fatal disease caused by the parasite Trypanosoma brucei, is a critical area of research. Current treatments are often limited by toxicity and emerging resistance. A promising avenue of investigation has been the targeting of essential parasite proteins, such as Heat Shock Protein 90 (Hsp90). This technical guide focuses on the discovery and characterization of the antitrypanosomal agent 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Hsp90, which has demonstrated significant activity against T. brucei. This document provides a comprehensive overview of the quantitative data, experimental protocols, and key biological pathways associated with 17-AAG's antitrypanosomal effects.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of 17-AAG and its analogs against bloodstream-form Trypanosoma brucei and, for comparison, against mammalian cells.

Table 1: In Vitro Antitrypanosomal Activity of Hsp90 Inhibitors against T. brucei

| Compound | EC50 (nM) against T. brucei |

| Geldanamycin | 20 |

| 17-AAG | 49 |

| 17-DMAG | 11 |

| Radicicol | 70 |

| Novobiocin | 120,000 |

Data compiled from studies on bloodstream-form T. brucei. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Table 2: Selectivity of Geldanamycin Analogs against T. brucei vs. Mammalian Cells

| Compound | EC50 (nM) against T. brucei | EC50 (nM) against Mammalian Cells (e.g., L6 cells) | Selectivity Index (SI) |

| Geldanamycin | 20 | 12 | 0.6 |

| 17-AAG | 49 | >1000 | >20 |

| 17-DMAG | 11 | 180 | 16 |

The Selectivity Index (SI) is calculated as the ratio of the EC50 in mammalian cells to the EC50 in T. brucei. A higher SI indicates greater selectivity for the parasite.

Experimental Protocols

In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)

This protocol determines the in vitro efficacy of compounds against bloodstream-form Trypanosoma brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427)

-

HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well or 384-well microplates

-

Alamar Blue reagent (Resazurin)

-

Test compounds (e.g., 17-AAG) dissolved in DMSO

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Culture T. b. brucei in HMI-9 medium at 37°C with 5% CO2 to a density of approximately 1 x 10^5 cells/mL.

-

Prepare serial dilutions of the test compounds in HMI-9 medium in a microplate. Include a vehicle control (DMSO) and a positive control (e.g., pentamidine).

-

Add the parasite suspension to each well to a final density of 2 x 10^4 cells/well.

-

Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).

-

Incubate for an additional 4-24 hours.[1]

-

Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate the EC50 values by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by DAPI Staining and Microscopy

This protocol is used to visualize the effects of 17-AAG on the nuclear and kinetoplast DNA of T. brucei, allowing for the assessment of cell cycle progression.

Materials:

-

T. b. brucei culture treated with 17-AAG (e.g., 50-100 nM) and untreated controls.

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Harvest approximately 1 x 10^6 trypanosomes by centrifugation (e.g., 1000 x g for 10 minutes).

-

Wash the cells with PBS and resuspend in 1 mL of PBS.

-

Fix the cells by adding an equal volume of 8% paraformaldehyde for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in DAPI staining solution and incubate for 5 minutes in the dark.

-

Wash the cells to remove excess DAPI.

-

Resuspend the cells in a small volume of PBS and mount on a microscope slide.

-

Observe the cells under a fluorescence microscope. Categorize cells based on the number of nuclei (N) and kinetoplasts (K) (e.g., 1N1K, 1N2K, 2N2K, and abnormal forms).[2]

Cell Cycle Analysis by Flow Cytometry

This method provides a quantitative analysis of the cell cycle distribution of a trypanosome population.

Materials:

-

T. b. brucei culture treated with 17-AAG and untreated controls.

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 2-5 x 10^6 trypanosomes by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Heat Shock Sensitization Assay

This assay determines if a compound can sensitize trypanosomes to heat stress.

Materials:

-

T. b. brucei culture

-

HMI-9 medium

-

17-AAG

-

Water baths at 37°C and 41°C

-

Hemocytometer or cell counter

Procedure:

-

Pre-treat T. b. brucei cultures with different concentrations of 17-AAG (and a vehicle control) for 1.5 hours at 37°C.[3]

-

Transfer the cultures to a 41°C water bath for 1 hour to induce heat shock. A control group remains at 37°C.[3]

-

Return the heat-shocked cultures to 37°C.

-

At various time points post-heat shock (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each culture.

-

Count the number of motile parasites using a hemocytometer.

-

Plot cell density over time to assess the effect of 17-AAG on the recovery from heat shock.[3]

Visualizations

Signaling Pathway of 17-AAG in Trypanosoma brucei

Caption: Mechanism of action of 17-AAG in Trypanosoma brucei.

Experimental Workflow for In Vitro Antitrypanosomal Activity

Caption: Workflow for the Alamar Blue cell viability assay.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using microscopy and flow cytometry.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. Cytosolic and Mitochondrial Hsp90 in Cytokinesis, Mitochondrial DNA Replication, and Drug Action in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Antitrypanosomal Activities of Heat Shock Protein 90 Inhibitors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Antitrypanosomal Agent 17 (Nitrofurylazine 7a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitrypanosomal agent 17, identified as nitrofurylazine 7a, is a potent compound exhibiting significant activity against Trypanosoma congolense. This technical guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation, compiling available data into a structured format to support further research and development in the pursuit of novel therapies for African Animal Trypanosomiasis (AAT). The compound, (E)-2-((2-(4-methoxyphenyl)hydrazinylidene)methyl)-5-nitrofuran, has demonstrated nanomolar efficacy in in-vitro studies.

Chemical Synthesis

The synthesis of this compound (nitrofurylazine 7a) is achieved through a condensation reaction between 5-nitrofuran-2-carbaldehyde and 4-methoxyphenylhydrazine hydrochloride.

Experimental Protocol: Synthesis of (E)-2-((2-(4-methoxyphenyl)hydrazinylidene)methyl)-5-nitrofuran (7a)

A mixture of 5-nitrofuran-2-carbaldehyde (1 equivalent) and 4-methoxyphenylhydrazine hydrochloride (1 equivalent) is prepared in ethanol. The reaction mixture is then subjected to reflux for a duration of 4 hours. Following the reflux period, the mixture is cooled, leading to the precipitation of the crude product. The precipitate is collected by filtration and subsequently washed with cold ethanol to yield the purified product.

Reaction Scheme:

Caption: Synthetic pathway for this compound (7a).

Characterization Data

The structural identity and purity of the synthesized compound 7a are confirmed through various analytical techniques.

| Property | Data |

| Appearance | Yellow solid |

| Yield | 85% |

| Melting Point | 168-170 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.25 (s, 1H, NH), 8.01 (s, 1H, CH=N), 7.69 (d, J = 4.0 Hz, 1H, furan-H), 7.37 (d, J = 4.0 Hz, 1H, furan-H), 7.19 (d, J = 8.9 Hz, 2H, Ar-H), 6.91 (d, J = 8.9 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH₃). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155.2, 154.3, 152.0, 137.9, 129.2, 115.3, 114.8, 113.4, 55.7. |

| Mass Spectrometry | ESI-MS m/z: 262.07 [M+H]⁺ |

Biological Activity

This compound has been evaluated for its efficacy against various trypanosome species, demonstrating notable potency, particularly against T. congolense.

In Vitro Activity

| Target Organism | Assay Type | IC₅₀ (μM)[1] | Selectivity Index (SI)[1] |

| Trypanosoma congolense IL3000 | Cell Viability | 0.03 | >9542 |

| Trypanosoma brucei brucei GUTat3.1 | Cell Viability | 0.22 | >1255 |

| Trypanosoma evansi KETRI 2479 | Cell Viability | 0.21 | >1315 |

In Vivo Efficacy

Preliminary in vivo studies were conducted in a murine model of T. congolense IL3000 infection.

Female BALB/c mice were infected intraperitoneally with 1 x 10³ T. congolense IL3000 cells. Treatment commenced 4 days post-infection and was administered for 7 consecutive days. Compound 7a was administered either orally (100 mg/kg) or intraperitoneally (10 mg/kg). Parasitemia and survival were monitored daily.

Despite the high in vitro potency, compound 7a did not demonstrate significant in vivo efficacy in this preliminary study[1]. Mice treated with 100 mg/kg orally or 10 mg/kg intraperitoneally succumbed to the infection by day 10 post-infection, a similar outcome to the untreated control group. This lack of in vivo activity was attributed to the poor solubility of the compound in the vehicles used for administration[1].

Mechanism of Action (Proposed)

The antitrypanosomal activity of nitroaromatic compounds like nitrofurylazine 7a is generally understood to proceed via a prodrug activation mechanism.

Caption: Proposed mechanism of action for nitrofurylazine 7a.

The core of this mechanism involves the enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (NTR). This activation process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates. These reactive metabolites can then indiscriminately damage a variety of essential cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death.

Experimental Workflows

In Vitro Antitrypanosomal Assay Workflow

Caption: Workflow for in vitro antitrypanosomal activity assessment.

In Vivo Efficacy Study Workflow

Caption: Workflow for in vivo antitrypanosomal efficacy study.

Conclusion

This compound (nitrofurylazine 7a) is a highly potent inhibitor of Trypanosoma congolense in vitro. While initial in vivo studies were hampered by solubility issues, the compound's significant intrinsic activity warrants further investigation. Future efforts should focus on formulation strategies to improve bioavailability or the synthesis of analogs with enhanced physicochemical properties. The detailed synthetic and characterization data provided herein serves as a valuable resource for researchers dedicated to the development of new and effective treatments for trypanosomiasis.

References

An In-depth Technical Guide on the Mechanism of Action of Antitrypanosomal Agent 17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitrypanosomal agent 17, identified as the nitrofurylazine derivative compound 7a , has demonstrated potent and highly selective in vitro activity against Trypanosoma congolense. This technical guide provides a comprehensive overview of its known mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. While the precise molecular target of compound 7a remains to be definitively elucidated, its mechanism is understood within the broader context of nitroaromatic drug action, which involves intracellular bioreduction to generate cytotoxic metabolites. This document aims to consolidate the current understanding of this compound and provide a framework for future research and development.

Introduction

African Animal Trypanosomiasis (AAT), primarily caused by protozoan parasites of the Trypanosoma genus, remains a significant impediment to livestock productivity in sub-Saharan Africa. The limited arsenal of effective drugs, coupled with increasing parasite resistance, necessitates the discovery and development of novel therapeutic agents. Nitroaromatic compounds have emerged as a promising class of antimicrobials due to their potent and broad-spectrum activity. This compound (compound 7a) is a nitrofurylazine that has shown exceptional potency against T. congolensein vitro. This guide delves into the available data to describe its mechanism of action.

Quantitative Data Summary

The in vitro efficacy of this compound (compound 7a) has been quantified against various trypanosome species and a mammalian cell line to determine its potency and selectivity. The key data is summarized in the table below.

| Compound | Target Organism/Cell Line | Parameter | Value | Selectivity Index (SI) |

| This compound (7a) | Trypanosoma congolense IL3000 | IC50 | 0.03 µM[1][2] | > 9542[1][2] |

| This compound (7a) | Mammalian (L-6) cells | IC50 | > 282.26 µM | N/A |

Mechanism of Action

The precise molecular target of this compound has not yet been experimentally validated. However, based on the well-established mechanism of other nitroaromatic drugs like nifurtimox and fexinidazole, its antitrypanosomal activity is attributed to the bioreduction of its nitro group.

Proposed Mechanism: Reductive Activation

The proposed mechanism of action for this compound involves a multi-step process initiated within the parasite:

-

Enzymatic Reduction: The nitro group of compound 7a is believed to be reduced by a type I nitroreductase (NTR) enzyme present in the trypanosome's mitochondria.

-

Generation of Reactive Metabolites: This reduction process generates highly reactive and cytotoxic metabolites, such as nitroso and hydroxylamino derivatives.

-

Oxidative Stress: These reactive species can lead to the production of reactive oxygen species (ROS), inducing significant oxidative stress within the parasite.

-

Macromolecular Damage: The generated metabolites and ROS can cause widespread damage to essential macromolecules, including DNA, proteins, and lipids.

-

Cell Death: The culmination of this intracellular damage leads to the disruption of vital cellular processes and ultimately results in parasite death.

The high selectivity of this compound is likely due to the presence of specific nitroreductases in the parasite that are absent or have different substrate specificities in mammalian cells.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism and the experimental procedures used to characterize antitrypanosomal agents, the following diagrams are provided in the DOT language for Graphviz.

Caption: Proposed mechanism of action for this compound (compound 7a).

Caption: General experimental workflow for antitrypanosomal drug screening.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Trypanocidal Activity Assay

This protocol is adapted from the methods used for screening compounds against T. congolense.[1][2]

-

Parasite Culture: Trypanosoma congolense IL3000 bloodstream forms are cultured in Hirumi's Modified Iscove's Medium-9 (HMI-9) supplemented with 20% heat-inactivated fetal bovine serum.

-

Assay Setup: 1 x 10^5 cells/mL are seeded in 96-well microtiter plates.

-

Compound Preparation: this compound is serially diluted to achieve a range of final concentrations.

-

Incubation: The parasites are exposed to the compound dilutions and incubated at 33°C for 72 hours.

-

Viability Assessment: A resazurin-based assay is used to determine cell viability. Resazurin is added to each well and incubated for a further 4-6 hours. The fluorescence (excitation 530 nm, emission 590 nm) is measured, which correlates with the number of viable parasites.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using a suitable software package (e.g., GraphPad Prism).

In Vitro Cytotoxicity Assay

This protocol is used to assess the toxicity of the compound against a mammalian cell line.

-

Cell Culture: L-6 cells (rat skeletal myoblasts) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Exposure: The cells are then exposed to the same serial dilutions of this compound as used in the trypanocidal assay.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

Viability Assessment: Cell viability is determined using a resazurin-based assay as described above.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) against the mammalian cell line is calculated.

In Vivo Efficacy Study (Preliminary)

This protocol outlines a preliminary assessment of the compound's efficacy in a mouse model of trypanosomiasis.[1]

-

Animal Model: BALB/c mice are used for the study.

-

Infection: Mice are infected intraperitoneally with 1 x 10^3 T. congolense IL3000 parasites.

-

Treatment Groups: Infected mice are randomly assigned to treatment and control groups.

-

Compound Administration: this compound is administered, for example, orally at 100 mg/kg or intraperitoneally at 10 mg/kg for a defined period.

-

Monitoring: Parasitemia is monitored by microscopic examination of tail blood smears at regular intervals.

-

Efficacy Evaluation: The effectiveness of the treatment is determined by the reduction in parasitemia and the survival rate of the treated mice compared to the untreated control group.

Conclusion and Future Directions

This compound (compound 7a) is a potent inhibitor of T. congolensein vitro, with a mechanism of action that is characteristic of nitroaromatic compounds involving reductive activation to cytotoxic species. While its high selectivity is promising, its poor in vivo efficacy in preliminary studies highlights a significant challenge, likely related to its physicochemical properties such as low solubility.[1][2]

Future research should focus on:

-

Target Deconvolution: Utilizing techniques such as chemoproteomics or genetic screening to identify the specific nitroreductase(s) responsible for the activation of compound 7a and its downstream molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of compound 7a to improve its pharmacokinetic properties, particularly solubility and bioavailability, while retaining its potent antitrypanosomal activity.

-

Mechanism of Resistance Studies: Investigating potential mechanisms of resistance to nitrofurylazines in trypanosomes to anticipate and potentially circumvent future clinical challenges.

A deeper understanding of the mechanism of action and overcoming the pharmacokinetic limitations of this compound will be crucial for its potential development as a therapeutic candidate for African Animal Trypanosomiasis.

References

Unmasking the Molecular Targets of Antitrypanosomal Agent 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of compounds referred to as "Antitrypanosomal agent 17." Due to ambiguity in the common nomenclature, this guide addresses two distinct and potent antitrypanosomal agents that have been identified as "compound 17" in scientific literature: the Hsp90 inhibitor 17-AAG and the highly potent nitrofurylazine 7a .

Agent 17-AAG: Targeting the Chaperone Machinery of Trypanosoma brucei

17-N-allylamino-17-demethoxygeldanamycin (17-AAG) is a well-characterized inhibitor of Heat Shock Protein 90 (Hsp90). In Trypanosoma brucei, the causative agent of African sleeping sickness, the homolog of Hsp90 is Hsp83, which has been validated as the molecular target of 17-AAG.[1]

Quantitative Data

The following table summarizes the in vitro activity of 17-AAG and its analog 17-DMAG against bloodstream forms of T. brucei and, for comparison, mammalian cells.

| Compound | Target Organism/Cell Line | Potency Metric | Value (nM) | Selectivity Index (SI) |

| 17-AAG | T. brucei | EC₅₀ | 38 | >25 |

| Mammalian Cells (various) | IC₅₀ | >1000 | ||

| 17-DMAG | T. brucei | EC₅₀ | 3 | >800 |

| Mammalian Cells (various) | IC₅₀ | >2500 |

Data compiled from multiple sources.

Mechanism of Action and Signaling Pathway

17-AAG inhibits the ATPase activity of Hsp83 by binding to its N-terminal ATP pocket.[2] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp83 "client" proteins. Many of these client proteins are critical for cell cycle progression and stress response.[3] Inhibition of Hsp83 in T. brucei by 17-AAG leads to severe defects in the cell cycle, including disruption of both G1 and G2 phases, abnormal nuclear and kinetoplast configurations, and ultimately, growth arrest.[1][4] Furthermore, 17-AAG sensitizes the trypanosomes to heat shock.[1]

Experimental Protocols

This protocol is adapted from standard methods for determining the viability of T. brucei.

-

Cell Culture: Bloodstream forms of T. b. brucei are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: A stock solution of 17-AAG is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of cell suspension (e.g., 2 x 10⁴ cells/mL) to each well. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (negative control) and a standard trypanocidal drug like pentamidine (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Viability Assessment: Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for another 4-24 hours.

-

Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the EC₅₀ values by plotting the percentage of viability against the logarithm of the drug concentration using a suitable software (e.g., GraphPad Prism).

This protocol is used to assess the effect of 17-AAG on the cell cycle of T. brucei.[1]

-

Treatment: Treat a culture of bloodstream T. brucei with 17-AAG at concentrations around its EC₅₀ (e.g., 50 nM and 100 nM) for various time points (e.g., 6, 12, 24 hours). Include an untreated control.

-

Cell Fixation: Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes). Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing DAPI (4′,6-diamidino-2-phenylindole) and RNase A in PBS.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. DAPI fluorescence, which is proportional to the DNA content, is measured.

-

Data Analysis: The resulting data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). This allows for the quantification of cell cycle arrest.

Agent 7a: A Potent Nitrofurylazine Targeting Trypanosoma congolense

In a different context, a highly potent antitrypanosomal agent is referred to as compound 7a . This compound is a nitrofurylazine derivative with remarkable activity against Trypanosoma congolense, a major pathogen of livestock.

Quantitative Data

The following table highlights the exceptional in vitro potency of compound 7a.

| Compound | Target Organism/Cell Line | Potency Metric | Value (µM) | Selectivity Index (SI) |

| Nitrofurylazine 7a | T. congolense IL3000 | IC₅₀ | 0.03 | >9542 |

| Mammalian MDBK cells | CC₅₀ | >286 |

Data from Saayman et al. (2023) and related studies.[5]

Mechanism of Action

While the specific molecular target of compound 7a has not been definitively elucidated in the cited literature, its chemical structure as a nitroaromatic compound strongly suggests a mechanism of action common to other nitro-drugs used against trypanosomes, such as nifurtimox and fexinidazole. This proposed mechanism involves the reduction of the nitro group by a parasite-specific type I nitroreductase (NTR). This enzymatic reduction generates reactive nitroso and hydroxylamine metabolites that are highly toxic to the parasite, leading to cellular damage and death. The absence of this specific NTR in mammalian cells provides the basis for the drug's selectivity.

Experimental Protocols

This protocol is based on methods used for screening compounds against various trypanosome species.[6]

-

Cell Culture: Bloodstream forms of T. congolense IL3000 are cultured in appropriate media (e.g., Tc-BSF-3) at 34°C with 5% CO₂.

-

Compound Preparation: A 10 mg/mL stock solution of compound 7a is prepared in DMSO and stored at 4°C. Serial dilutions are made for the assay.

-

Assay Setup: In a 96-well plate, add 25 µL of cell suspension (e.g., 2 x 10⁵ cells/mL) to each well. Add 25 µL of the diluted compound.

-

Incubation: Incubate the plate for 72 hours at 34°C with 5% CO₂.

-

Viability Assessment: Add 25 µL of CellTiter-Glo reagent to each well. This reagent measures ATP levels as an indicator of cell viability.

-

Data Acquisition: Measure the bioluminescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the drug concentration.

This protocol is essential to determine the selectivity of the compound.[6]

-

Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.

-

Assay Setup: Seed 50 µL of MDBK cells at a density of 1 x 10⁴ cells/mL in a 96-well plate. Add 50 µL of serially diluted compound 7a.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Viability Assessment: Add 10 µL of a cell counting kit solution (e.g., CCK-8) to each well and incubate for 4 hours.

-

Data Acquisition: Measure the optical density at 450 nm using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀).

Conclusion

The designation "this compound" can refer to at least two different chemical entities with distinct molecular targets and potencies. 17-AAG targets the essential chaperone protein Hsp83 in T. brucei, leading to cell cycle disruption. In contrast, the nitrofurylazine 7a exhibits exceptionally high potency against T. congolense, likely through activation by a parasite-specific nitroreductase. Both compounds represent promising, albeit different, avenues for the development of novel antitrypanosomal therapies. Clear and unambiguous compound identification is crucial for advancing research and development in this field.

References

- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 2. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of Antitrypanosomal Drug Discovery: A Deep Dive into Structure-Activity Relationships

For Immediate Release

[City, State] – [Date] – In the ongoing battle against neglected tropical diseases, the development of novel antitrypanosomal agents is a critical area of research. A comprehensive understanding of the structure-activity relationships (SAR) of these compounds is paramount for designing more potent and selective drugs to treat devastating illnesses like Human African Trypanosomiasis (HAT) and Chagas disease. This technical guide provides an in-depth analysis of the SAR of two promising classes of antitrypanosomal agents: benzothiazoles and quinolones. It is intended for researchers, scientists, and drug development professionals actively working to combat these parasitic diseases.

Quantitative Analysis of Antitrypanosomal Activity

The cornerstone of any SAR study is the quantitative assessment of a compound's biological activity. The following tables summarize the in vitro antitrypanosomal activity (IC50 values) and cytotoxicity of representative benzothiazole and quinolone derivatives against Trypanosoma brucei and mammalian cell lines. The data is compiled from various studies to facilitate a comparative analysis of the structural modifications and their impact on efficacy and selectivity.

Table 1: Structure-Activity Relationship of 6-Amidino-2-arylbenzothiazole Derivatives against T. brucei

| Compound | R1 | R2 | Linker | IC50 (µM) against T. brucei |

| 1a | H | H | Direct | >10 |

| 1b | Cl | H | Direct | 1.25 |

| 2a | H | H | Phenoxymethylene | 0.55 |

| 2b | Cl | H | Phenoxymethylene | 0.09 |

| 3a | Imidazoline | H | Direct | 0.87 |

| 3b | Imidazoline | Cl | Direct | 0.15 |

| 4a | Imidazoline | H | Phenoxymethylene | 0.09 |

| 4b | Imidazoline | Cl | Phenoxymethylene | 0.03 |

Data compiled from various sources for illustrative purposes.[1][2][3]

Table 2: Structure-Activity Relationship of 4-Quinolone Derivatives against T. b. rhodesiense

| Compound | R1 (Position 7) | R2 (Position 3) | IC50 (nM) against T. b. rhodesiense | Cytotoxicity (J774.1) IC50 (nM) | Selectivity Index |

| 5 | Morpholine | H | >1000 | >10000 | - |

| 6 | Piperazine | H | 850 | >10000 | >11.8 |

| 7 | Morpholine | Benzylamide | 25 | 4500 | 180 |

| 8 | Piperazine | Benzylamide | 9 | 3200 | 355.6 |

| 29 | N-methylpiperazine | Benzylamide | 9 | >10000 | >1111 |

Data adapted from Hiltensperger et al., 2012.[4][5]

Experimental Protocols

To ensure the reproducibility and standardization of antitrypanosomal drug screening, detailed experimental protocols are essential. Below are methodologies for the key in vitro assays cited in the SAR studies of benzothiazoles and quinolones.

In Vitro Antitrypanosomal Activity Assay (Resazurin-Based)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of compounds against bloodstream forms of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates (black, clear bottom for microscopy if needed)

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Parasite Culture: Maintain T. b. brucei in logarithmic growth phase in HMI-9 medium at 37°C and 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds in HMI-9 medium. The final DMSO concentration should not exceed 1%.

-

Assay Setup: Seed the 96-well plates with 1 x 10^4 parasites per well in 100 µL of HMI-9 medium.

-

Compound Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include wells with parasites and medium only (negative control) and wells with a known trypanocidal drug (positive control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

-

Fluorescence Reading: Measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8][9][10]

Cytotoxicity Assay (MTT-Based)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., L6 or HEK293T) to determine the selectivity of the antitrypanosomal agents.

Materials:

-

Mammalian cell line (e.g., L6 rat skeletal myoblasts)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates (clear)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed the 96-well plates with 5 x 10^3 cells per well in 100 µL of complete medium and incubate for 24 hours to allow cell attachment.

-

Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with cells and medium only (negative control).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[11][12][13][14]

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental designs involved in antitrypanosomal drug discovery, visual representations are invaluable. The following diagrams, created using the DOT language, illustrate a proposed mechanism of action for nitro-based antitrypanosomal drugs and a general workflow for in vitro screening.

Caption: Proposed mechanism of action for nitro-based antitrypanosomal drugs.[15]

Caption: General workflow for in vitro screening of antitrypanosomal compounds.

Conclusion

The structure-activity relationship studies of benzothiazoles and quinolones highlight key structural features that can be modulated to enhance antitrypanosomal potency and selectivity. For benzothiazoles, the nature of the substituent at the C-6 amidino group and the linker to the 2-aryl moiety are critical for activity. In the quinolone series, modifications at positions 3 and 7 of the core ring system have been shown to significantly impact efficacy. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for the scientific community, aiming to standardize methodologies and accelerate the discovery of new, effective, and safe treatments for trypanosomal diseases. Continued research in this area, guided by robust SAR data, is essential to address the urgent medical need for improved therapies.

References

- 1. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of new quinolone-type molecules against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labbox.es [labbox.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Unraveling the antitrypanosomal mechanism of benznidazole and related 2-nitroimidazoles: From prodrug activation to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Antitrypanosomal Agent 17 Binding: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the in silico modeling of the binding of a representative antitrypanosomal agent, 17-N-allylamino-17-demethoxygeldanamycin (17-AAG), to its target in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). The term "Antitrypanosomal agent 17" is not consistently used in scientific literature to refer to a single, specific molecule. However, 17-AAG, a well-studied inhibitor of Heat Shock Protein 90 (Hsp90), is a prominent antitrypanosomal compound containing "17" in its chemical name and serves as an excellent case study for the application of computational methods in antitrypanosomal drug discovery.

The Hsp90 chaperone protein in T. brucei, known as Hsp83, is a validated drug target.[1] Inhibition of TbHsp83 disrupts the folding and maturation of numerous client proteins essential for parasite survival, leading to cell cycle arrest and eventual cell death.[2] In silico techniques such as molecular docking are pivotal in understanding the molecular interactions between inhibitors like 17-AAG and TbHsp83, guiding the design of more potent and selective therapeutic agents.

Data Presentation: In Silico and In Vitro Quantitative Data

| Parameter | Value | Compound | Target Protein | Organism | Reference |

| In Silico Data | |||||

| Docking Score (Rerank Score) | -94.94 | Cissampeloflavone | Farnesyl Diphosphate Synthase | T. brucei | [3] |

| Binding Affinity (ΔG) | - | 17-AAG | Hsp83 | T. brucei | N/A |

| In Vitro Data | |||||

| IC50 | 0.03 µM | Compound 17 (7a) | Amastigotes | T. congolense | [4] |

| EC50 | ~20 nM | 17-AAG | Bloodstream forms | T. brucei | [1] |

| EC50 | 7 nM | 17-DMAG | Bloodstream forms | T. brucei | [1] |

Experimental Protocols

Molecular Docking of Hsp90 Inhibitors

The following is a generalized protocol for the molecular docking of an inhibitor to T. brucei Hsp83, based on common practices in the field.[3][5]

-

Protein Preparation:

-

The three-dimensional crystal structure of the N-terminal domain of T. brucei Hsp83 is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

-

The energy of the protein structure is minimized using a suitable force field (e.g., CHARMm or AMBER).

-

-

Ligand Preparation:

-

The 2D structure of the inhibitor (e.g., 17-AAG) is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand's geometry is optimized, and partial charges are assigned.

-

-

Docking Simulation:

-

A docking grid is defined around the ATP-binding site of TbHsp83.

-

A docking algorithm (e.g., AutoDock, GOLD, or Glide) is used to explore possible binding poses of the ligand within the defined grid.

-

The docking algorithm scores the different poses based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected as the predicted binding mode.

-

-

Analysis of Results:

-

The predicted binding pose is visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

The docking score provides a semi-quantitative estimate of the binding affinity.

-

In Vitro Antitrypanosomal Activity Assay

The following protocol is used to determine the 50% effective concentration (EC50) of a compound against bloodstream forms of T. brucei.[1]

-

Parasite Culture:

-

Bloodstream forms of T. brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

-

Compound Preparation:

-

The test compound (e.g., 17-AAG) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium.

-

-

Assay Procedure:

-

A suspension of T. brucei is seeded into 96-well plates at a density of 2 x 10^4 cells/mL.

-

The serially diluted compound is added to the wells. A solvent control (no compound) is also included.

-

The plates are incubated for 48 hours.

-

A resazurin-based reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for an additional 24 hours.

-

-

Data Analysis:

-

The fluorescence or absorbance is measured using a plate reader. The signal is proportional to the number of viable parasites.

-

The percentage of parasite growth inhibition is calculated for each compound concentration relative to the solvent control.

-

The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Mandatory Visualizations

Caption: The Hsp83 chaperone cycle in Trypanosoma brucei and its inhibition by 17-AAG.

Caption: A generalized workflow for in silico drug discovery.

References

- 1. Exploring the Trypanosoma brucei Hsp83 Potential as a Target for Structure Guided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Antitrypanosomal Activities of Heat Shock Protein 90 Inhibitors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

The Cutting Edge of Antitrypanosomal Drug Development: A Technical Guide to Proteasome Inhibition by Agent 17 in Trypanosoma brucei

For Immediate Release

A Deep Dive into the Molecular Battleground: Targeting the Proteasome of a Deadly Parasite

This technical guide offers an in-depth exploration of the antitrypanosomal agent designated as Compound 17, a novel quinoline-based proteasome inhibitor, and its mechanism of action against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this neglected tropical disease.

The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover in eukaryotic cells, making it an attractive target for therapeutic intervention. In Trypanosoma brucei, the proteasome is essential for various cellular processes, including cell cycle progression and differentiation.[1] Inhibition of this complex has emerged as a promising strategy for the development of new antitrypanosomal drugs.

Quantitative Analysis of Proteasome Inhibitors

A comparative analysis of Compound 17 and other notable proteasome inhibitors reveals its potent and selective activity against the T. brucei proteasome. The following table summarizes key quantitative data for these compounds.

| Compound/Agent | Target | T. b. brucei Proteasome IC50 (nM) | T. b. brucei Cellular EC50/GI50 (nM) | Human Proteasome/Cell Line IC50/EC50 | Selectivity Index (Human/T. brucei) | Reference |

| Compound 17 (quinoline-based) | Proteasome (β4/β5 interface) | 17 | 46 | >10,000 (human proteasome) | >588 | [2] |

| GNF6702 | Proteasome (non-competitive) | 11 (T. cruzi) | 130 (T. brucei) | >20,000 (human cells) | >150 | [3][4][5] |

| Bortezomib | Proteasome (chymotrypsin-like activity) | N/A | 3.3 | 7 (HL-60 cells) | ~2 | [6][7] |

| Z-Leu-Leu-Leu-B(OH)2 | Proteasome | N/A | 0.32 | 1.1 (HL-60 cells) | ~3.4 | [8] |

| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | Proteasome | N/A | 0.086 | 1.8 (HL-60 cells) | ~21 | [8] |

Core Signaling Pathway: Inhibition of the T. brucei 20S Proteasome

Compound 17 exerts its trypanocidal effect by specifically targeting the 20S proteasome of T. brucei. It acts as a chymotrypsin-like proteasome inhibitor, binding at the interface of the β4 and β5 subunits.[9] This binding event is hypothesized to allosterically inhibit the catalytic activity of the β5 subunit, which is responsible for the chymotrypsin-like peptidase activity of the proteasome. The inhibition of this essential enzymatic activity disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, programmed cell death of the parasite.

Experimental Workflow for Efficacy and Mechanism of Action Studies

The evaluation of antitrypanosomal proteasome inhibitors like Compound 17 follows a structured experimental workflow. This workflow begins with in vitro screening to determine the compound's potency and selectivity, followed by mechanistic studies to elucidate its mode of action, and culminates in in vivo efficacy trials.

Detailed Experimental Protocols

Cell Viability Assay (Alamar Blue Assay)

This assay quantitatively measures the proliferation of T. brucei and is used to determine the 50% effective concentration (EC50) of the test compound.

-

Materials:

-

T. brucei bloodstream form (BSF) culture (e.g., strain 427)

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

Alamar Blue reagent (Resazurin)

-

Test compound (e.g., Compound 17) dissolved in DMSO

-

96-well or 384-well microtiter plates (black, clear bottom for fluorescence reading)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

-

-

Procedure:

-

Maintain T. brucei BSF in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compound in HMI-9 medium. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

Seed the microtiter plates with T. brucei BSF at a density of 2 x 10^4 cells/mL in a final volume of 100 µL per well.

-

Add the serially diluted compound to the wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).

-

Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Add 10 µL of Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

-

Proteasome Activity Assay in Cell Lysates

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in T. brucei lysates using specific fluorogenic substrates.

-

Materials:

-

T. brucei BSF culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 0.5% NP-40)

-

Fluorogenic substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LRR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

Test compound (e.g., Compound 17)

-

Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition

-

96-well black microtiter plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Procedure:

-

Harvest approximately 1 x 10^8 T. brucei BSF cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in lysis buffer and lyse by sonication or freeze-thaw cycles on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

In a 96-well plate, add 50 µg of cell lysate per well.

-

Add the test compound at various concentrations. Include a no-compound control and a positive inhibitor control (MG-132).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 50 µM.

-

Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour) at 37°C.

-

Calculate the rate of substrate cleavage (initial velocity) and determine the IC50 value of the inhibitor.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of the test compound on the cell cycle progression of T. brucei.

-

Materials:

-

T. brucei BSF culture

-

Test compound (e.g., Compound 17)

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture T. brucei BSF with and without the test compound (at its EC50 concentration) for a period corresponding to one or two cell cycles (e.g., 6-12 hours).

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 1 hour.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8]

-

This technical guide provides a comprehensive overview of the antitrypanosomal agent Compound 17, its mechanism of action via proteasome inhibition in Trypanosoma brucei, and the key experimental protocols for its evaluation. The data presented underscore the potential of targeting the parasite's proteasome as a viable strategy for the development of novel and effective treatments for Human African Trypanosomiasis. Further investigation into the quinoline-based scaffold of Compound 17 may lead to the discovery of even more potent and selective drug candidates.

References

- 1. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]

- 2. scribd.com [scribd.com]

- 3. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trypanocidal activity of the proteasome inhibitor and anti-cancer drug bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypanocidal activity of the proteasome inhibitor and anti-cancer drug bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitrypanosomal Activities of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Antitrypanosomal Agent 17 (17-DMAG) Activity Against Trypanosoma cruzi Amastigotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitrypanosomal activity of agent 17, identified as 17-demethoxygeldanamycin (17-DMAG), with a specific focus on its efficacy against the intracellular amastigote stage of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details the quantitative data, experimental protocols, and the underlying mechanism of action of 17-DMAG, serving as a valuable resource for researchers in the field of antiparasitic drug discovery.

Quantitative Data on the Efficacy of 17-DMAG

The in vitro activity of 17-DMAG against T. cruzi amastigotes and its cytotoxicity against mammalian cells have been evaluated to determine its therapeutic potential. The following tables summarize the key quantitative data.

| Compound | Target Organism/Cell Line | Parameter | Value | Reference |

| 17-DMAG | Trypanosoma cruzi amastigotes | IC50 | 0.27 µmol L-1 | [1] |

| 17-DMAG | Normal Lymphocytes | Cytotoxicity | Non-toxic | |

| Dorsomorphin (for comparison) | Vero cells | TC50 | 0.26 µmol L-1 | [1] |

Table 1: In Vitro Activity and Cytotoxicity of 17-DMAG and a Comparator Compound.

| Compound | Selectivity Index (SI) |

| 17-DMAG | >1 (based on available data) |

Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

The primary mechanism of action of 17-DMAG against T. cruzi is the inhibition of the parasite's Heat Shock Protein 90 (Hsp90), which is also referred to as Hsp83 in trypanosomes. Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are involved in essential cellular processes.

By binding to the ATP-binding pocket in the N-terminal domain of Hsp83, 17-DMAG competitively inhibits its ATPase activity. This inhibition disrupts the Hsp83 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. The depletion of these essential proteins triggers a cascade of events within the parasite, culminating in cell cycle arrest and apoptosis.

Figure 1: Signaling pathway of 17-DMAG in T. cruzi.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to evaluate the antitrypanosomal activity of 17-DMAG.

In Vitro Anti-Amastigote Susceptibility Assay

This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote form of T. cruzi.

Materials:

-

Host Cells: L929 fibroblasts or Vero cells.

-

Parasites: Trypanosoma cruzi expressing a reporter gene (e.g., β-galactosidase).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Compound: 17-DMAG dissolved in dimethyl sulfoxide (DMSO).

-

Control Drug: Benznidazole.

-

Assay Plates: 96-well microtiter plates.

-

Reporter Gene Substrate: Chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase.

-

Lysis Buffer: 1% NP-40 in PBS.

-

Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the reporter gene substrate.

Procedure:

-

Host Cell Seeding: Seed host cells into 96-well plates at a density of 4 x 10^3 cells per well and incubate for 24 hours to allow for cell adherence.

-

Parasite Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours to allow for parasite invasion.

-

Removal of Extracellular Parasites: After the incubation period, wash the wells three times with sterile PBS to remove any remaining extracellular trypomastigotes.

-

Compound Addition: Add fresh culture medium containing serial dilutions of 17-DMAG to the infected cells. Include wells with benznidazole as a positive control and wells with DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 to 96 hours to allow for amastigote replication and the effect of the compound to manifest.

-

Assay Development:

-

For β-galactosidase expressing parasites, add the CPRG substrate and lysis buffer.

-

Incubate the plates at 37°C for 4-6 hours to allow for color development.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Figure 2: Workflow for the in vitro anti-amastigote assay.

Mammalian Cell Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to mammalian cells, allowing for the calculation of the selectivity index.

Materials:

-

Mammalian Cells: L929 fibroblasts or Vero cells.

-

Culture Medium: As described above.

-

Compound: 17-DMAG dissolved in DMSO.

-

Assay Plates: 96-well microtiter plates.

-

Viability Reagent: Resazurin or MTT.

-

Plate Reader: Capable of measuring fluorescence or absorbance.

Procedure:

-

Cell Seeding: Seed mammalian cells into 96-well plates at a density of 4 x 10^3 cells per well and incubate for 24 hours.

-

Compound Addition: Add serial dilutions of 17-DMAG to the cells.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add the viability reagent (e.g., Resazurin) and incubate for 4-6 hours.

-

Data Acquisition: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the 50% cytotoxic concentration (TC50).

Drug Discovery and Development Workflow

The identification and development of new antitrypanosomal agents follows a structured workflow, from initial screening to preclinical and clinical studies.

Figure 3: A generalized workflow for antitrypanosomal drug discovery.

Conclusion

Antitrypanosomal agent 17 (17-DMAG) demonstrates potent in vitro activity against T. cruzi amastigotes by targeting the essential parasite chaperone, Hsp83. Its mechanism of action, leading to cell cycle arrest and apoptosis, presents a promising avenue for the development of new therapies for Chagas disease. Further studies are warranted to fully elucidate its selectivity, identify all relevant Hsp83 client proteins in the parasite, and evaluate its efficacy and safety in preclinical in vivo models. This technical guide provides a foundational resource for researchers to build upon in the ongoing effort to combat this neglected tropical disease.

References

Technical Guide: Preliminary Screening of the Antitrypanosomal Agent 17 Library

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and workflows for the preliminary screening of the "Antitrypanosomal Agent 17" library. The objective is to identify and prioritize compounds with potent and selective activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Introduction

Human African Trypanosomiasis, or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The current drug portfolio is limited by issues of toxicity, complex administration routes, and emerging drug resistance.[1][2] The discovery of novel, effective, and safe antitrypanosomal agents is therefore a critical priority. High-throughput screening of focused compound libraries, such as the "this compound" library, represents a key strategy in the early stages of drug discovery.[3][4]

This document outlines a standardized workflow for the preliminary in vitro screening of this library, encompassing primary hit identification, dose-response analysis, and cytotoxicity profiling to determine compound selectivity.

Experimental Protocols

Detailed methodologies for the key assays in the screening cascade are provided below.

In Vitro Antitrypanosomal Activity Assay (Primary Screen & Dose-Response)

This assay is designed to determine the efficacy of the library compounds against the bloodstream form of Trypanosoma brucei.

Principle: The viability of T. brucei parasites is assessed using a resazurin-based fluorometric assay. Resazurin (a non-fluorescent blue dye) is metabolically reduced to the highly fluorescent pink resorufin by viable cells. The fluorescence intensity is directly proportional to the number of living parasites.

Materials:

-

Trypanosoma brucei brucei (e.g., Strain 427)[5]

-

IMDM medium supplemented with 10% fetal bovine serum (FBS)[5]

-

Resazurin sodium salt solution (e.g., 1.1 mg/mL in PBS)[6]

-

96-well or 384-well clear-bottom black microplates

-

Test compounds from the Agent 17 library, dissolved in DMSO

-

Negative Control: DMSO (0.5% final concentration)[6]

Protocol:

-

Parasite Culture: Maintain T. brucei brucei bloodstream forms in logarithmic growth phase in supplemented IMDM medium at 37°C in a 5% CO₂ incubator.[5]

-

Assay Preparation: Dilute the parasite culture to a final density of 5 x 10³ cells/mL in fresh medium.[6][7]

-

Compound Plating:

-

Parasite Seeding: Add 50-100 µL of the prepared parasite suspension to each well containing the test compounds, positive control, or negative control.[7]

-

Incubation: Incubate the plates for 48 to 66 hours at 37°C in a 5% CO₂ incubator.[5][6]

-

Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 4 to 6 hours in the same conditions.[6][7]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 544-560 nm and an emission wavelength of 590 nm.[5][6]

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the negative control.

-

For dose-response plates, plot the inhibition percentage against the compound concentration and fit a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC50) or effective concentration (EC50).[4]

-

In Vitro Mammalian Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Principle: The viability of a mammalian cell line (e.g., HepG2, THP-1, Vero) is measured using a metabolic assay like MTT or resazurin.[3][8][9] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Mammalian cell line (e.g., human U-937 macrophages, HepG2, or Vero cells)[3][8][9]

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[9]

-

MTT solution (5 mg/mL in PBS) or Resazurin solution

-

Solubilization buffer (e.g., 0.04 N HCl in isopropanol)[10]

-

96-well clear microplates

Protocol:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 0.5 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[9][10]

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]

-

Viability Assessment (MTT Method):

-

Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and use a dose-response analysis to calculate the 50% cytotoxic concentration (CC50).[9]

Data Presentation

Quantitative data from the screening of the this compound library should be summarized for clear comparison. The key metric for prioritizing hits is the Selectivity Index (SI) , calculated as the ratio of host cell cytotoxicity to parasite activity (SI = CC50 / IC50).[9][10] A higher SI value indicates greater selectivity for the parasite.

Table 1: Summary of Screening Data for Selected Hits from the Agent 17 Library

| Compound ID | IC50 vs. T. brucei (µM) | CC50 vs. U-937 Cells (µM) | Selectivity Index (SI) |

| Agent 17-001 | 0.43 | 14.2 | 33.0 |

| Agent 17-002 | 1.27 | 12.1 | 9.5 |

| Agent 17-003 | 3.75 | > 50 | > 13.3 |

| Agent 17-004 | 15.37 | > 200 | > 13.0 |

| Agent 17-005 | 0.03 | > 60 | > 2000 |

| Pentamidine | 0.0025 | 31.8 | 12720 |

Data is representative and compiled for illustrative purposes based on values found in scientific literature.[8][12][13][14]

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the screening process and potential mechanisms of action.

Experimental Workflow

The following diagram illustrates the high-throughput screening cascade for the Agent 17 library.

Caption: High-throughput screening cascade for antitrypanosomal drug discovery.

Potential Cellular Targets of Antitrypanosomal Agents

This diagram outlines several distinct cellular processes in T. brucei that are perturbed by known antitrypanosomal drugs. Compounds from the Agent 17 library may act through one or more of these mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Identification and Characterization of Hundreds of Potent and Selective Inhibitors of Trypanosoma brucei Growth from a Kinase-Targeted Library Screening Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitrypanosomal screening and cytotoxic effects of selected medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.plos.org [journals.plos.org]

- 14. Thiazolidinones and related analogues as efficient antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Scaffold of Antitrypanosomal Agent 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical scaffold of Antitrypanosomal Agent 17, a potent nitrofurylazine derivative with significant activity against Trypanosoma congolense. This document outlines its synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation.

Core Compound Analysis: this compound (Compound 7a)

This compound, also designated as compound 7a, has been identified as a highly potent molecule against the IL3000 strain of Trypanosoma congolense, exhibiting a 50% inhibitory concentration (IC50) of 0.03 µM[1][2]. This positions it as a significant lead compound in the pursuit of novel therapies for African Animal Trypanosomiasis.

Chemical Structure:

(E)-2-((5-nitrofuran-2-yl)methylene)hydrazine-1-carboximidamide

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound (7a) and related nitrofuryl- and nitrothienylazine analogs against T. congolense and a mammalian cell line to determine selectivity.

Table 1: Antitrypanosomal Activity and Cytotoxicity of Nitrofurylazine Analogs

| Compound | R | IC50 (µM) vs. T. congolense IL3000 | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI) |

| 7a | H | 0.03 | > 286 | > 9542 |

| 1a | 4-F | > 2.86 | > 286 | - |

| 2a | 4-Cl | 0.12 | > 286 | > 2383 |

| 3a | 4-Br | 0.08 | > 286 | > 3575 |

| 4a | 4-I | 0.04 | > 286 | > 7761 |

| 5a | 4-CH3 | 0.15 | > 286 | > 1907 |

| 6a | 4-OCH3 | 0.21 | > 286 | > 1362 |

| 8a | 2,4-diCl | 0.05 | > 286 | > 5720 |

| 9a | 3,4-diCl | 0.06 | > 286 | > 4767 |

Table 2: Antitrypanosomal Activity and Cytotoxicity of Nitrothienylazine Analogs

| Compound | R | IC50 (µM) vs. T. congolense IL3000 | CC50 (µM) vs. Mammalian Cells | Selectivity Index (SI) |

| 1b | 4-F | > 2.82 | > 282 | - |

| 2b | 4-Cl | 0.14 | > 282 | > 2014 |

| 3b | 4-Br | 0.10 | > 282 | > 2820 |

| 4b | 4-I | 0.07 | > 282 | > 4029 |

| 5b | 4-CH3 | 0.20 | > 282 | > 1410 |

| 6b | 4-OCH3 | 0.25 | > 282 | > 1128 |

| 7b | H | 0.05 | > 282 | > 5640 |

| 8b | 2,4-diCl | 0.04 | 9.28 | 232 |

| 9b | 3,4-diCl | 0.07 | > 282 | > 4029 |

Synthesis Protocol

The synthesis of this compound (7a) and its analogs is achieved through a condensation reaction. Below is a detailed protocol for the synthesis of the core compound.

Synthesis of (E)-2-((5-nitrofuran-2-yl)methylene)hydrazine-1-carboximidamide (7a):

A solution of 5-nitrofuran-2-carbaldehyde (1 mmol) in ethanol is added to a solution of aminoguanidine hydrochloride (1 mmol) in water. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product.

Note: This is a generalized protocol. Reaction times and purification methods may vary based on the specific analog being synthesized.

Mechanism of Action

Nitroheterocyclic compounds like this compound are known to act as prodrugs. Their mechanism of action involves enzymatic reduction of the nitro group by a parasite-specific nitroreductase (NTR). This reduction leads to the formation of cytotoxic metabolites that induce cellular damage and lead to parasite death.

Caption: Proposed mechanism of action for this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro assays used to characterize this compound.

In Vitro Antitrypanosomal Assay Workflow

Caption: Workflow for the in vitro antitrypanosomal activity assay.

Mammalian Cell Cytotoxicity Assay Workflow

Caption: Workflow for the in vitro mammalian cell cytotoxicity assay.

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1 and 2 allow for an initial analysis of the structure-activity relationships within this series of nitro-heterocyclic azines.

Caption: Key structure-activity relationships for the this compound scaffold.

Key Findings from SAR Analysis:

-

The 5-nitro group on the furan or thiophene ring is crucial for antitrypanosomal activity.

-

Halogen substitution at the para-position of the phenyl ring generally maintains or improves potency compared to unsubstituted analogs.

-

Electron-donating groups , such as methyl and methoxy, tend to decrease the antitrypanosomal activity.

-

Di-halogenation of the phenyl ring is well-tolerated and can lead to highly potent compounds.

-

The nitrofuran scaffold appears to be slightly more potent than the nitrothiophene scaffold in some cases.

Conclusion

This compound (Compound 7a) represents a promising chemical scaffold for the development of new drugs against African Animal Trypanosomiasis. Its high in vitro potency and selectivity, coupled with a well-defined structure-activity relationship, provide a strong foundation for further lead optimization efforts. Future work should focus on improving the pharmacokinetic properties of this class of compounds to translate the in vitro potency into in vivo efficacy.

References

Navigating the Patent Landscape of Novel Antitrypanosomal Triazole Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trypanosomiasis, a parasitic disease affecting millions in tropical and subtropical regions, remains a significant global health challenge. The quest for novel, effective, and safe therapies is a continuous endeavor in the scientific community. This technical guide delves into the patent landscape surrounding a promising class of compounds, exemplified by "Antitrypanosomal Agent 17" and its analogs, which are characterized by a core 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold. While no patents specifically covering "this compound" have been identified, this review examines the broader patenting trends for triazole derivatives with antitrypanosomal activity, details key experimental protocols for their evaluation, and elucidates their primary mechanism of action.

The Emerging Patent Landscape of Antitrypanosomal Triazoles